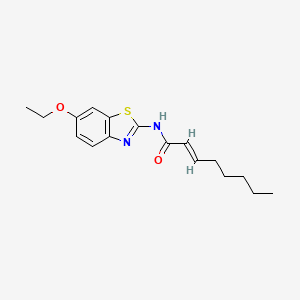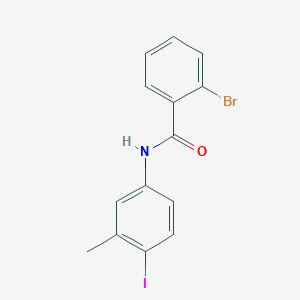![molecular formula C22H22N6O B11531565 5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11531565.png)
5-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves the condensation of 4-butoxybenzaldehyde with naphthylhydrazine under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as sodium nitrite, to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the azomethine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of naphthyl oxides and butoxyphenyl oxides.
Reduction: Formation of naphthylamines and butoxyphenylamines.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with biological targets suggests it could be developed into pharmaceutical agents for treating various diseases.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE
- 5-[(2E)-2-[(4-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE
Uniqueness
The uniqueness of 5-[(2E)-2-[(4-BUTOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE lies in its butoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with different substituents.
Properties
Molecular Formula |
C22H22N6O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-1-naphthalen-1-yltetrazol-5-amine |
InChI |
InChI=1S/C22H22N6O/c1-2-3-15-29-19-13-11-17(12-14-19)16-23-24-22-25-26-27-28(22)21-10-6-8-18-7-4-5-9-20(18)21/h4-14,16H,2-3,15H2,1H3,(H,24,25,27)/b23-16+ |
InChI Key |
YWZWTRRTYUWEHX-XQNSMLJCSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NN=NN2C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NN=NN2C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-(decyloxy)benzamide](/img/structure/B11531491.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11531497.png)
![2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11531499.png)

![Ethyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11531518.png)
![2-[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B11531519.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-nitroaniline](/img/structure/B11531521.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11531533.png)

![[3-(Morpholin-4-yl)propane-1,2-diyl]bis(phosphonic acid)](/img/structure/B11531537.png)
![N-(4-butylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11531545.png)
![Methyl 1,4-bis[(4-methylphenyl)sulfonyl]piperazine-2-carboxylate](/img/structure/B11531551.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11531574.png)
